Cinnamosmolide

Description

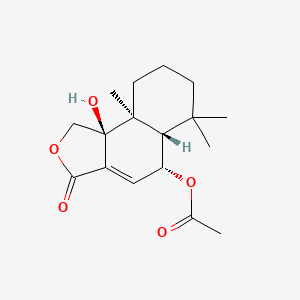

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

23599-46-4 |

|---|---|

Formule moléculaire |

C17H24O5 |

Poids moléculaire |

308.4 g/mol |

Nom IUPAC |

[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] acetate |

InChI |

InChI=1S/C17H24O5/c1-10(18)22-12-8-11-14(19)21-9-17(11,20)16(4)7-5-6-15(2,3)13(12)16/h8,12-13,20H,5-7,9H2,1-4H3/t12-,13+,16+,17-/m1/s1 |

Clé InChI |

PSJFPRLDKNCZGQ-OSRSDYAFSA-N |

SMILES |

CC(=O)OC1C=C2C(=O)OCC2(C3(C1C(CCC3)(C)C)C)O |

SMILES isomérique |

CC(=O)O[C@@H]1C=C2C(=O)OC[C@@]2([C@@]3([C@@H]1C(CCC3)(C)C)C)O |

SMILES canonique |

CC(=O)OC1C=C2C(=O)OCC2(C3(C1C(CCC3)(C)C)C)O |

Synonymes |

cinnamosmolide |

Origine du produit |

United States |

Isolation and Advanced Structural Elucidation Methodologies

Spectroscopic and Diffraction Techniques for Structure Determination

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD)

Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is a valuable technique for determining the absolute configuration of chiral molecules like cinnamosmolide. ECD measures the differential absorption of left and right circularly polarized light by a substance. rsc.org The resulting ECD spectrum, which shows the variation of this differential absorption with wavelength, can be compared to calculated ECD spectra for possible stereoisomers to assign the absolute configuration. While general applications of ECD in natural product structure elucidation are well-documented, specific detailed ECD data for this compound was mentioned in one source with a λmax (∆ε) at 206 (+10) and 225. vt.edu

X-ray Single Crystal Diffraction

X-ray Single Crystal Diffraction is a powerful, non-destructive technique that provides detailed three-dimensional structural information of crystalline compounds, including bond lengths, bond angles, and absolute configuration, provided a suitable single crystal can be obtained. carleton.eduuni-ulm.deuhu-ciqso.es This method is considered definitive for structure determination. While the search results indicate that X-ray diffraction is used in the structure elucidation of natural products and related compounds researchgate.netdntb.gov.ua, a direct report of this compound structure being solved solely by X-ray single crystal diffraction was not explicitly found within the provided snippets. However, it is a standard method in the field when applicable.

Chemical Derivatization for Elucidation and Confirmation

Chemical derivatization involves modifying a compound through chemical reactions to facilitate its analysis or confirm structural features. lawdata.com.twnsf.gov This can be done to improve spectroscopic data, aid in separation, or introduce specific functionalities for structural confirmation. lawdata.com.tw For this compound and related sesquiterpenes, chemical derivatization has been employed in phytochemical investigations. For instance, a new compound, 11-norcinnafragrolide-9-one, was obtained through chemical derivatization of capsicodendrin, a related compound, which provided insights into structural requirements for biological activity. nih.gov While this example pertains to a related compound, it illustrates the application of derivatization in the study of this class of natural products. Derivatization can be particularly useful when spectroscopic data alone are insufficient for complete structural assignment or for preparing compounds suitable for techniques like X-ray crystallography if the parent compound does not crystallize well. lawdata.com.tw

Computer-Assisted Structure Elucidation (CASE)

Computer-Assisted Structure Elucidation (CASE) systems utilize software to process spectroscopic data, primarily NMR, to generate possible chemical structures that are consistent with the experimental data. bruker.commestrelab.comacdlabs.com These systems help manage complex data and evaluate possible isomers, reducing the potential for misassignments. bruker.comresearchgate.net CASE systems have evolved significantly and are capable of handling complex molecules. acdlabs.com this compound and related compounds have been mentioned in the context of CASE applications, indicating that these computational tools can be applied to the structural analysis of this type of sesquiterpene. mut.ac.ke CASE, often coupled with spectroscopic techniques and computational methods like DFT calculations, has become a powerful tool in modern structure elucidation workflows, aiding in the determination of both planar and 3D structures. researchgate.net

Biosynthesis and Biogenetic Pathways of Cinnamosmolide

Proposed Biogenetic Origin from Precursors

Drimane (B1240787) sesquiterpenoids, including cinnamosmolide, are generally believed to originate from farnesyl pyrophosphate (FPP), a key intermediate in the mevalonate (B85504) and methylerythritol phosphate (B84403) (MEP) pathways, which are the primary routes for terpenoid biosynthesis. While the precise biogenetic pathway to this compound is not fully elucidated, it is proposed to involve cyclization and subsequent modifications of a farnesyl precursor. wur.nl The occurrence of drimanes in diverse organisms like higher plants, fungi (e.g., Penicillium purpurogenum, Aspergillus oryzae), and marine organisms (e.g., Dendrodoris species) suggests conserved or convergent biosynthetic strategies. wur.nl Biosynthetic experiments using radiolabeled mevalonic acid have demonstrated that some marine molluscs can synthesize their own drimanes. wur.nl

Drimenol (B159378) is considered an established precursor of drimane-type sesquiterpenoids in various organisms. researchgate.net A putative pathway from drimenol to cinnamolide (B1611131), a related drimane, has been proposed, involving hydroxylation of drimenol to form drimendiol (B1249602), followed by oxidation steps and hemiacetal formation. researchgate.net Given the structural similarity between cinnamolide and this compound, it is plausible that they share common intermediates or related biosynthetic routes.

Enzymatic Transformations in Natural Systems

Enzymatic transformations play a crucial role in shaping the final structure of this compound from its precursors. While specific enzymes directly involved in this compound biosynthesis are still being identified, studies on related drimane sesquiterpenoids provide insights into the types of enzymatic reactions likely involved.

Research on the biosynthesis of drimane-type sesquiterpene esters in Aspergillus calidoustus has revealed the involvement of a drimenol cyclase, an enzyme previously thought to be exclusive to plants. researchgate.net This finding suggests that similar cyclization enzymes may be active in fungal biosynthesis of drimanes like this compound.

Putative pathways suggest oxidation steps are critical in the later stages of drimane biosynthesis. For instance, the conversion of drimendiol to cinnamolide is proposed to involve the oxidation of a hydroxyl group to an aldehyde, followed by further oxidation. researchgate.net Enzymes such as oxidoreductases and cyclases are expected to be key players in these transformations.

Integration within Broader Metabolic Pathways

The biosynthesis of this compound is integrated within the broader metabolic networks of the producing organisms, particularly the terpenoid biosynthesis pathways. The precursors, such as farnesyl pyrophosphate, are derived from central metabolic routes like glycolysis and the pentose (B10789219) phosphate pathway, via the mevalonate or MEP pathways. nih.gov

Studies on other natural products derived from the shikimate pathway, a route for aromatic amino acid biosynthesis that can be linked to some specialized metabolites, highlight the interconnectedness of metabolic pathways. nih.gov Although this compound is a terpenoid, the principle of integration within complex metabolic networks remains relevant.

Investigating Biosynthetic Gene Clusters

The genes encoding the enzymes responsible for the biosynthesis of specialized metabolites are often organized into biosynthetic gene clusters (BGCs). nih.gov Investigating these gene clusters is a key approach to understanding the complete biosynthetic pathway of compounds like this compound.

While a specific BGC for this compound has not been fully characterized, studies on the biosynthesis of other natural products have successfully identified and analyzed BGCs. For example, the BGC for the polyether antibiotic monensin (B1676710) in Streptomyces cinnamonensis has been analyzed, revealing genes encoding polyketide synthases and enzymes involved in oxidative cyclization. nih.gov Similarly, analysis of BGCs in marine Streptomyces strains has led to the identification of gene clusters for various polyketides and nonribosomal peptides. mdpi.com

Identifying and characterizing the BGC for this compound would provide valuable information about the sequence of enzymatic reactions, the types of enzymes involved, and potential regulatory mechanisms controlling its production. Research has suggested that the biosynthetic gene cluster for a related lactone may include 12 genes. researchgate.net

Chemoenzymatic Synthesis and Biotransformation Studies

Chemoenzymatic synthesis and biotransformation studies offer alternative approaches to access this compound and its analogs, providing insights into potential biosynthetic steps and enabling the production of these compounds. Chemoenzymatic synthesis combines chemical reactions with enzymatic catalysis to achieve desired transformations, often with high selectivity. mdpi.com

Formal syntheses of (-)-cinnamosmolide have been reported, sometimes utilizing intermediates derived from other natural products like (+)-larixol, a labdane (B1241275) diterpenoid. nih.govresearchgate.nettandfonline.comanacec.md These synthetic routes often involve a series of chemical steps, but the potential for incorporating enzymatic steps to improve efficiency or stereoselectivity exists.

Biotransformation studies, which involve using biological systems (e.g., microorganisms or enzymes) to modify existing compounds, have also been applied to drimane sesquiterpenoids. Biotransformation of related pungent sesquiterpene dialdehydes like polygodial and cinnamodial (B190799) has been investigated. researchgate.net this compound itself can be subjected to biotransformation to create analogs with potentially altered properties. google.comgoogle.com These studies can mimic or reveal potential enzymatic reactions that occur in the natural biosynthetic pathway.

The synthesis of (±)-cinnamosmolide has been achieved starting from an intermediate used in the synthesis of (±)-warburganal, another drimane sesquiterpenoid. oup.com Stereospecific transformations of related compounds, such as uvidin A into (-)-cinnamosmolide, have also been reported, highlighting specific chemical or enzymatic steps that can lead to the this compound structure. acs.orgamazon.com

Interactive Data Table: Proposed Biogenetic Route to this compound (Hypothetical based on related drimanes)

| Step | Proposed Precursor/Intermediate | Proposed Enzymatic Transformation | Notes |

| 1 | Farnesyl Pyrophosphate (FPP) | Cyclization (e.g., by a cyclase) | Leads to a drimane skeleton. |

| 2 | Drimenol | Hydroxylation (e.g., by a hydroxylase) | Formation of drimendiol or similar diol. |

| 3 | Drimendiol or similar diol | Oxidation (e.g., by an oxidoreductase) | Introduction of carbonyl groups. |

| 4 | Oxidized intermediate | Lactonization | Formation of the γ-lactone ring of this compound. |

| 5 | Intermediate | Further modifications (e.g., oxidation, reduction, isomerase) | Fine-tuning of the structure to yield this compound. |

Note: This table represents a hypothetical pathway based on known transformations of related drimane sesquiterpenoids and general terpenoid biosynthesis. Specific enzymes and intermediates for this compound may vary.

Synthetic Approaches and Preparation of Cinnamosmolide and Analogues

Total Synthesis Strategies

Total synthesis of cinnamosmolide involves constructing the complete molecular framework from simpler precursors. Several approaches have been reported, leading to both racemic and enantiomerically enriched forms of the compound.

Formal Synthesis Routes

Formal synthesis routes to this compound have been achieved, often utilizing readily accessible natural products as starting materials. One such route describes an efficient synthesis of (-)-pereniporin B and (-)-cinnamosmolide from the labdane (B1241275) diterpenoid (+)-larixol. tandfonline.comnih.gov This pathway involves a series of transformations of (+)-larixol into a key ketodiol intermediate. tandfonline.comnih.govtandfonline.com Another formal synthesis of (-)-cinnamosmolide and pereniporin B has been reported starting from (+)-uvidin A. researchgate.netresearchgate.net Additionally, a formal synthesis of (-)-cinnamosmolide and pereniporin B was accomplished from an intermediate used in the synthesis of (-)-cinnamodial. researchgate.net

Key Synthetic Intermediates and Reaction Pathways

Here is a summary of some reported formal synthesis routes and their starting materials:

| Starting Material | Product(s) | Key Step(s) | Overall Yield (Lactone Intermediate) | Reference |

| (+)-Larixol | (-)-Pereniporin B, (-)-Cinnamosmolide | Allylic bromination with NBS | ~20% | tandfonline.comnih.govtandfonline.com |

| (+)-Uvidin A | (-)-Cinnamosmolide, Pereniporin B | Stereospecific transformation | Not specified | researchgate.netresearchgate.net |

| Intermediate from (-)-Cinnamodial Synthesis | (-)-Cinnamosmolide, Pereniporin B | Not specified | Not specified | researchgate.net |

Stereoselective and Enantioselective Synthesis

Stereoselective and enantioselective approaches are crucial for synthesizing the naturally occurring enantiomer of this compound. While some early syntheses yielded racemic mixtures, later work focused on achieving stereocontrol. The formal synthesis from (+)-larixol inherently provides access to the naturally occurring enantiomers due to the chiral nature of the starting material. tandfonline.comnih.govtandfonline.com Enantioselective syntheses of related drimane (B1240787) compounds like (+)-fragolide and (-)-pereniporin B have been detailed, employing methods such as Marino's lactone annulation to establish relative and absolute stereochemistry. researchgate.net Regio- and stereoselective oxidations of tricyclic drimane precursors have also been described in the context of synthesizing drimane sesquiterpenoids. researchgate.net

Semi-Synthetic Modifications and Derivative Synthesis

Semi-synthetic approaches involve chemically modifying naturally occurring compounds, often related drimanes, to synthesize this compound or its analogues. This strategy can be advantageous when the natural precursor is more readily available than starting materials for total synthesis.

Preparation of Chemically Modified Analogues

This compound itself can be prepared by acetylation of pereniporin B, a closely related natural product. ichem.mdanacec.md This represents a semi-synthetic route to this compound. Additionally, semi-synthetic modifications of other drimane sesquiterpenoids, such as cinnamodial (B190799) and polygodial, have been explored to generate analogues with altered biological activities. mdpi.comresearchgate.netbiorxiv.org These modifications often focus on functional groups like the aldehyde moieties present in cinnamodial. researchgate.netbiorxiv.org For instance, oxidation of the aldehydes in cinnamodial can yield corresponding carboxylic acids, and further derivatization can lead to esters. biorxiv.orgosu.edu

Here is a table summarizing some semi-synthetic transformations:

| Starting Material | Transformation | Product(s) | Reference |

| Pereniporin B | Acetylation | This compound | ichem.mdanacec.md |

| Cinnamodial | Oxidation of aldehydes | Cinnamodiacid | biorxiv.org |

| Cinnamodiacid | Esterification | Methyl ester derivatives | biorxiv.orgosu.edu |

| Cinnamodial | Selective acetal (B89532) protection | Monoacetal derivatives | osu.edu |

| Cinnamodial | Reaction with MeMgBr followed by PCC oxidation | 1,4-dione derivatives, lactols, methyl ketone | researchgate.netosu.eduresearchgate.net |

Synthesis of Labeled this compound for Mechanistic Studies

While direct information on the synthesis of labeled this compound for mechanistic studies was not explicitly found in the search results, related studies on drimane sesquiterpenoids mention biosynthetic experiments using [14C]mevalonic acid to understand their origin in marine organisms. wur.nl This suggests that labeling techniques are applicable to the study of drimane biosynthesis and potentially their metabolic fate or mechanism of action. The synthesis of labeled analogues is a common practice in mechanistic studies to track the compound's pathway in biological systems or to investigate reaction mechanisms in synthetic routes.

Preclinical Biological Activities and Mechanistic Investigations

In Vitro Biological Activities

Studies have demonstrated cinnamosmolide's activity in laboratory settings against different biological targets.

Antimicrobial Activity Studies (e.g., Antifungal)

This compound has shown antifungal properties. In one study, this compound exhibited antifungal activity against Candida albicans (azole-resistant strain CN1A) with a Minimum Inhibitory Concentration (MIC) of 23.4 µg/mL and against Pseudallescheria boydii with an MIC of 78.1 µg/mL. nih.govacs.orgcapes.gov.br While less potent than cinnamodial (B190799) against Alternaria alternata, Candida albicans (azole-resistant strain D10), and Wangiella dermatitides, this compound demonstrated activity against specific fungal strains. nih.govacs.org

Insecticidal Activity (e.g., Larvicidal, Synergistic Effects)

This compound has been investigated for its effects on insects, particularly mosquitoes. While this compound alone showed relatively weak bioactivity against Aedes aegypti mosquitoes compared to cinnamodial, it demonstrated a synergistic effect on the larvicidal activity of cinnamodial when present in root extracts. mdpi.comohiolink.edunih.govnih.gov When tested individually, 75 µM of this compound resulted in 5% larvicidal efficacy within 24 hours against Ae. aegypti larvae. mdpi.com However, a combination of 50 µM cinnamodial and 75 µM this compound resulted in 37% larvicidal efficacy, a significant increase compared to their individual effects, suggesting synergy. mdpi.com This synergistic effect may be due to mechanisms such as the inhibition of detoxification enzymes like cytochrome P450s and glutathione (B108866) S-transferases by this compound, although this is a hypothesis requiring further testing. mdpi.com

Other Investigated Preclinical Activities

Beyond antimicrobial and insecticidal effects, this compound and structurally related drimane (B1240787) sesquiterpenes have been investigated for other preclinical activities. This compound, along with cinnamodial and capsicodendrin, has shown cytotoxic activities against P388 leukemia cells and nasopharynx cancer cells (Eagle's 9KB-cells) in vitro. mdpi.comnih.gov Additionally, this compound has been reported to exhibit vanilloid-like activity. mdpi.complos.org

Molecular Mechanisms of Action

The molecular mechanisms underlying the observed biological activities of this compound are an area of ongoing investigation. Research on this compound and related drimane sesquiterpenes provides insights into potential modes of action.

Interaction with Cellular Components (e.g., Membranes, Proteins)

While specific detailed mechanisms for this compound's interaction with cellular components are still being elucidated, studies on related drimane sesquiterpenes offer some clues. For instance, cinnamodial, a structurally similar compound, is hypothesized to inhibit crop contractility in mosquitoes by disrupting intracellular Ca²⁺ homeostasis, potentially through the activation of plasma membrane Ca²⁺ channels. nih.gov Drimane sesquiterpenes, in general, are known to interact with biological membranes. scholaris.ca The vanilloid-like activity reported for this compound suggests potential interaction with transient receptor potential vanilloid 1 (TRPV1) channels, although the precise binding site and mechanism may differ from known agonists like capsaicin (B1668287) or resiniferatoxin (B1680534). mdpi.complos.org

Modulatory Effects on Cellular Pathways (e.g., NF-κB, AKT, Caspase pathways from related compounds)

Research on drimane sesquiterpenes, including compounds related to this compound, indicates potential modulation of key cellular signaling pathways. While direct evidence for this compound's effects on NF-κB, AKT, or Caspase pathways is limited in the provided search results, studies on related compounds provide relevant context.

Cinnamolide (B1611131), another drimane sesquiterpene, has been shown to induce apoptosis in HeLa cancer cells, accompanied by the activation of caspase-3 and caspase-9. biocrick.com It also significantly inhibited the Akt/beta-catenin signaling pathway by reducing the levels of phosphorylated Akt and GSK-3beta. biocrick.com

Studies on cinnamaldehyde, a compound with a different structure but also found in Cinnamomum species, have demonstrated inhibition of NF-κB activation through modulation of pathways like NIK/IKK, ERK, and p38 MAPK. nih.gov Cinnamaldehyde has also been shown to inhibit the PI3K/Akt pathway in various cancer cell lines. nih.govnih.govmdpi.com

Structurally related eudesmane (B1671778) sesquiterpenoids and meroterpenoids have been shown to attenuate NF-κB dependent pathways, suggesting that sesquiterpenes can influence this pathway. mdpi.comresearchgate.net

Although these studies focus on related compounds, they suggest that this compound, as a drimane sesquiterpene, may also exert its biological effects, including cytotoxicity and potentially other activities, through the modulation of similar cellular pathways, such as those involving AKT and caspases, and potentially influencing inflammatory responses mediated by pathways like NF-κB. Further direct research on this compound is needed to confirm these specific mechanistic interactions.

Ion Channel Modulation

Investigations into the ion channel modulating properties of this compound suggest an interaction with transient receptor potential vanilloid 1 (TRPV1) channels. This compound, along with related compounds like cinnamodial and cinnamolide, has been shown to induce Ca2+ uptake in rat dorsal root ganglia (DRG) and inhibit a specific binding site for [3H]-resiniferatoxin in rat spinal cord membranes. nih.govwikipedia.org At lower concentrations, these compounds evoke Ca2+ uptake in a concentration-dependent manner. nih.govwikipedia.orgnih.gov This increase in Ca2+ influx is reported to be prevented by capsazepine, a known competitive antagonist of the vanilloid receptor. nih.gov Conversely, at higher concentrations, these compounds caused a blockade of Ca2+ uptake. nih.govnih.govfishersci.dk

While the modulation of TRPA1 channels has been observed for related compounds such as cinnamodial, the provided research does not explicitly detail this compound's direct interaction with TRPA1 channels. wikidata.org

In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models are widely utilized in preclinical research to investigate the cellular effects and mechanisms of compounds like this compound. These models provide controlled environments to study cellular responses. nih.govcore.ac.uk

Two-dimensional (2D) cell culture, where cells are grown on flat surfaces, has been employed in the study of this compound's biological activities. nih.gov this compound has exhibited cytotoxic activity against various cancer cell lines in 2D cultures. Studies have shown its cytotoxicity against P388 leukemia cells and Eagle's 9KB-cells (nasopharynx cancer cells). uobasrah.edu.iq Furthermore, this compound has displayed strong antiproliferative activity against the colon cancer cell line HT-29, with an IC50 value of 0.9 µM.

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Bioactivity

Research indicates that the presence of specific functional groups on the drimane (B1240787) skeleton is critical for the bioactivity of these compounds. For insecticidal activity against mosquitoes, the presence of highly reactive aldehydes, particularly the 1,4-conjugated dialdehyde (B1249045) system found in compounds like cinnamodial (B190799), appears to be essential for potent larvicidal and adulticidal effects. mdpi.com Lactone-bearing monomers, such as cinnamosmolide, which lack these aldehyde functions, generally show weaker bioactivities compared to their aldehyde-containing counterparts. mdpi.com This suggests that the reactive aldehyde groups are key contributors to the insecticidal properties. mdpi.com

In the context of antiproliferative activity against cancer cell lines, this compound has demonstrated strong activity against colon cancer (HT-29) cells. researchgate.net Studies comparing this compound with other drimane sesquiterpenes like capsicodendrin and cinnamodial suggest that the presence of specific functionalities on the drimane scaffold contributes to their cytotoxic effects. researchgate.netnih.gov The cytotoxic activities of cinnamodial and capsicodendrin are thought to be similar, potentially due to the hydrolysis of the acetal (B89532) group in capsicodendrin to yield cinnamodial under aqueous conditions. nih.gov However, the specific structural features of this compound that contribute to its antiproliferative activity, distinct from the dialdehydes, are also a subject of investigation. researchgate.netnih.gov

Positional and Stereochemical Influence on Activity

While detailed studies specifically on the positional and stereochemical influence on this compound's activity are not extensively highlighted in the search results, research on related drimane sesquiterpenes provides some context. For instance, modifications to the dialdehyde functionality in cinnamodial, including the stereochemistry at certain positions, can impact its insecticidal and antifeedant activities. biorxiv.org The formation of diastereomeric lactols from cinnamodial, differing in stereochemistry at the C-12 position, resulted in compounds with altered toxicity profiles. biorxiv.org Although this compound is a lactone and not a dialdehyde, the general principle that stereochemistry on the drimane core can influence biological interactions and activity is relevant. biorxiv.orgplantaedb.com

Elucidation of Pharmacophoric Requirements

The pharmacophoric requirements for the activity of drimane sesquiterpenes are linked to their key structural features. For insecticidal activity mediated through effects on mosquito visceral muscle, the 1,4-conjugated dialdehyde system appears to be a significant pharmacophore. nih.gov Compounds possessing this feature, like cinnamodial and polygodial, inhibited crop contractions, whereas lactone derivatives like this compound and cinnamolide (B1611131) did not show this effect to the same extent, indicating the importance of the dialdehyde for this specific mechanism. nih.gov

For activity related to modulating TRPV1 channels, unsaturated 1,4-dialdehyde terpenes, including cinnamodial and its non-aldehydic derivatives like this compound and cinnamolide, have been shown to induce Ca2+ uptake in rat dorsal root ganglia (DRG) and inhibit specific resiniferatoxin (B1680534) binding. nih.govmdpi.comnih.gov At low concentrations, this compound can evoke concentration-dependent Ca2+ uptake, which is preventable by a competitive vanilloid receptor antagonist. nih.govmdpi.comnih.gov This suggests that certain features within the this compound structure allow for interaction with TRPV1 channels, although the precise pharmacophore for this interaction, compared to the dialdehydes, may differ. nih.govmdpi.comnih.gov

Correlation Between Chemical Modifications and Mechanistic Outcomes

Chemical modifications to the drimane skeleton can lead to distinct mechanistic outcomes. In the case of insecticidal activity, the presence or absence of the reactive aldehyde groups dictates whether the compound primarily acts through mechanisms involving covalent modification, such as activation of TRPA1 channels or inhibition of visceral muscle contraction. mdpi.combiorxiv.orgnih.gov For example, the insecticidal activity of cinnamodial is linked to its ability to inhibit crop contractions by potentially elevating intracellular Ca2+ through the activation of plasma membrane Ca2+ channels. nih.gov This mechanism is strongly associated with the dialdehyde functionality. nih.gov

Regarding antiproliferative activity, modifications to drimane structures, such as the introduction of conjugated π-substituents, have been shown to increase cytotoxicity against cancer cell lines. nih.gov The lack of an α,β-unsaturated double bond at the C7,8 position in drimanes generally leads to significantly decreased or absent cytotoxic activity. nih.gov While specific data on modifications of this compound itself and their mechanistic outcomes are limited in the provided results, the general SAR trends observed for other cytotoxic drimanes suggest that the presence and position of unsaturation and oxygen-containing functional groups are critical for their anticancer mechanisms. researchgate.netnih.gov

Compound List and PubChem CIDs

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations for Target Prediction

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand (such as cinnamosmolide) when bound to a receptor (e.g., a protein) to form a stable complex. This method helps in understanding the binding modes and predicting the affinity between the molecule and its potential targets.

This compound has been included in molecular docking studies investigating the potential inhibitory effects of natural compounds from Cinnamosma fragrans against various protein targets. For instance, it was part of a study evaluating the inhibitory potential of phytomolecules against five non-structural proteins (nsps) of SARS-CoV-2: the main protease (Mpro), papain-like protease (PLpro), RNA-dependent RNA polymerase (RdRp), helicase, and 2'-O-methyltransferase. plantaedb.comctdbase.org These studies utilize docking software to predict how this compound might interact with the active sites of these viral proteins. ctdbase.org

Furthermore, this compound has been mentioned in the context of computational docking studies focusing on related drimane (B1240787) sesquiterpenes like cinnamodial (B190799) and cinnamolide (B1611131) and their interactions with mosquito TRPA1 channels. nih.govnih.govuobasrah.edu.iq While the detailed docking results presented in some studies focus more on cinnamodial and cinnamolide, the inclusion of this compound indicates its relevance in exploring potential interactions with this target as well.

Ligand-Receptor Binding Affinity Prediction

Molecular docking simulations provide predictions of the binding affinity between a ligand and a receptor. This affinity is often quantified by a scoring function that estimates the binding energy, typically expressed in kcal/mol. A lower (more negative) binding energy generally indicates a stronger predicted binding affinity. ctdbase.orgnih.gov

While specific binding affinity values for this compound against the studied targets were not prominently detailed in the provided search results, studies on related compounds like cinnamolide and cinnamodial interacting with mosquito TRPA1 channels reported binding scores. For example, docking of cinnamolide to AgTRPA1 yielded a binding score of -4.9 kcal/mol, while cinnamodial showed a score of -7.2 kcal/mol, suggesting a potentially stronger interaction for cinnamodial with this target in the computational model. nih.gov This illustrates the type of quantitative data generated in these studies to compare the predicted binding strength of different ligands to a receptor.

| Compound | Target | Predicted Binding Score (kcal/mol) | Source |

|---|---|---|---|

| Cinnamolide | AgTRPA1 | -4.9 | nih.gov |

| Cinnamodial | AgTRPA1 | -7.2 | nih.gov |

Analysis of Molecular Interactions (e.g., Hydrogen Bonding, Van der Waals, Hydrophobic Interactions)

A key aspect of molecular docking is the detailed analysis of the molecular interactions that occur at the binding interface between the ligand and the receptor. These interactions, which include hydrogen bonds, Van der Waals forces, and hydrophobic contacts, dictate the stability and specificity of the binding complex.

Computational studies involving related drimane sesquiterpenes and mosquito TRPA1 have provided insights into the types of interactions that may be involved. For instance, docking analysis of cinnamodial with AgTRPA1 revealed the proximity of its aldehyde groups to key amino acid residues like Lys678, suggesting the potential for forming covalent adducts. nih.govnih.govuobasrah.edu.iq While direct interaction analysis specifically for this compound in these studies was not detailed in the provided snippets, the methodologies employed for related compounds highlight the capability of docking to identify crucial residue-ligand interactions that underpin binding. Visualization software is commonly used to analyze these 3D and 2D interaction profiles. ctdbase.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. Unlike static docking, MD provides a dynamic view of the ligand-receptor complex, accounting for the flexibility of both the ligand and the protein in a simulated physiological environment, including the presence of water and ions. MD simulations are valuable for refining docking results and gaining a deeper understanding of the binding process and the stability of the resulting complex.

Based on the available search results, specific detailed outcomes of molecular dynamics simulations conducted solely on this compound or its complexes with target proteins were not found. However, the general application of MD simulations in computational chemistry involves studying the time-dependent behavior of molecular systems.

Quantum Chemical Calculations

Quantum chemical calculations are a suite of computational methods based on the principles of quantum mechanics. These calculations provide detailed information about the electronic structure, properties, and reactivity of molecules. They can be used to determine optimized molecular geometries, calculate energies, analyze charge distributions, and study reaction mechanisms. Density Functional Theory (DFT) is a commonly used approach within quantum chemistry for studying molecular properties.

Based on the available search results, specific detailed outcomes of quantum chemical calculations performed directly on this compound were not found. However, quantum chemical calculations are broadly applied in computational chemistry to gain a deeper understanding of molecular characteristics that are relevant to their behavior and interactions. This includes analyzing the electronic properties that govern intermolecular forces and reactivity. These calculations can complement molecular docking and dynamics studies by providing a more accurate description of the ligand's electronic state and potential interaction sites.

Electronic Structure Analysis

Electronic structure analysis, often performed using methods like Density Functional Theory (DFT), is crucial for understanding the distribution of electrons within a molecule, which dictates its physical and chemical properties. DFT calculations have been employed in studies involving this compound, specifically for the determination of its absolute configuration. By calculating chiroptical properties such as optical rotation, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) using DFT, researchers can compare these theoretical spectra with experimental data to assign the correct stereochemistry of chiral molecules like this compound acs.org. This approach has been demonstrated for this compound (compound 2) and other related drimane-type sesquiterpenes, where the absolute configurations of their tricyclic cores were found to be identical to that of cinnamodial (compound 1) based on derived optical rotation values acs.org. Time-dependent DFT (TDDFT) calculations of ECD have also been utilized in assigning absolute configurations of natural products acs.org. These computational techniques, including DFT and TDDFT, are fundamental tools in electronic structure theory, enabling the prediction and understanding of molecular behavior at the atomic level numberanalytics.compsi-k.netunipi.it.

Reactivity Predictions and Reaction Mechanism Elucidation

Computational methods can also be applied to predict the reactivity of compounds and elucidate the mechanisms by which chemical reactions occur rsc.org. While specific detailed studies on the reaction mechanisms of this compound were not prominently found in the search results, DFT calculations are a common tool in investigating reaction pathways, identifying intermediates, and determining transition states, as illustrated by studies on other compound classes chemrxiv.org. The concept of relating chemical reactivity to biological effects, such as in toxicity prediction using reaction-mechanism based domains, highlights the importance of understanding a molecule's reactive sites and potential reaction pathways europa.eu. The structure of this compound, with its functional groups and stereochemistry, inherently influences its potential reactivity in various chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a relationship between the structural features of molecules and their biological activities fiveable.memdpi.com. This allows for the prediction of the activity of new or untested compounds based on their molecular descriptors fiveable.menih.gov.

Development of Predictive Models for Biological Activity

QSAR models aim to develop mathematical relationships that can predict the biological activity of compounds from their chemical structures fiveable.mewisdomlib.orgresearchgate.net. While comprehensive QSAR models specifically developed for this compound across a broad range of biological activities were not detailed in the provided search results, this compound has been included in computational studies exploring interactions with biological targets. For instance, this compound was among the secondary metabolites from Cinnamosma fragrans evaluated in a molecular docking study against five non-structural proteins of SARS-CoV-2 researchgate.net. Molecular docking, while distinct from traditional QSAR which typically models activity across a series of related compounds based on various descriptors, is a computational technique used to predict the binding affinity and interaction modes of a molecule with a biological target, thereby providing insights into potential biological activity researchgate.net. This study predicted the interaction energies of this compound with viral proteins, suggesting potential inhibitory capacities based on binding energy researchgate.net. This exemplifies how computational methods can be used to predict potential biological interactions for individual compounds like this compound.

Future Research Directions and Academic Perspectives

Elucidation of Uncharted Biosynthetic Pathways

Understanding the biosynthetic pathway of cinnamosmolide is crucial for sustainable production and for potentially engineering organisms to produce it or its analogs. While this compound is known to be a derivative of cinnamodial (B190799), the specific enzymatic steps and genetic regulation involved in its formation from simpler precursors within the plant are not fully elucidated. Research in this area could employ techniques such as target-guided genome mining, enzyme characterization, and heterologous expression in model organisms. nih.gov Chemoproteomics, which uses activity probes to identify functional proteins interacting with substrates, has demonstrated potential in elucidating plant natural product biosynthesis and could be valuable for studying this compound. frontiersin.org Identifying the genes and enzymes responsible would not only provide insights into plant secondary metabolism but also open avenues for metabolic engineering to enhance this compound production or create novel derivatives.

Discovery of Novel Molecular Targets

Although some biological activities of this compound have been reported, the precise molecular targets through which it exerts these effects are not fully understood. For instance, while it shows toxicity to cancer cells and antimalarial activity, the specific proteins or pathways it interacts with remain largely unknown. osu.edu Identifying these targets is essential for understanding its mechanism of action and for rational drug design. Approaches such as activity-based protein profiling, affinity chromatography coupled with mass spectrometry, and high-throughput screening against target libraries could be employed. frontiersin.orgresearchgate.net Computational methods, including molecular docking and target fishing, can also play a significant role in predicting potential targets based on the compound's structure and known bioactivity data. scielo.org.mx Further research is needed to validate predicted targets experimentally and to understand the downstream cellular effects triggered by these interactions.

Advanced Synthetic Methodologies for Complex Analogues

The complex structure of this compound presents challenges for chemical synthesis. Developing advanced synthetic methodologies is important for producing larger quantities for research, creating structural analogs with potentially improved properties, and confirming proposed structures. While some synthetic approaches to drimane (B1240787) sesquiterpenoids, the structural class to which this compound belongs, have been reported, efficient and scalable methods specifically for this compound and its diverse analogs are still needed. amazon.co.zaamazon.deresearchgate.netresearchgate.net Future research could focus on developing stereoselective synthesis routes, exploring novel catalytic reactions, and utilizing flow chemistry or automated synthesis techniques to improve efficiency and yield. researchgate.net The ability to synthesize complex analogs would facilitate structure-activity relationship studies, providing valuable insights into the structural features critical for its biological activities.

Integration of Omics Data with Computational Approaches

Integrating various types of omics data (genomics, transcriptomics, proteomics, metabolomics) with computational approaches can provide a comprehensive understanding of how this compound affects biological systems. researchgate.netnih.gov For example, transcriptomic analysis of cells treated with this compound could reveal altered gene expression patterns, while proteomic studies could identify changes in protein abundance or modification. Metabolomics could highlight shifts in cellular metabolic pathways. Computational tools are essential for integrating and analyzing these large, complex datasets to identify key pathways, predict mechanisms of action, and discover biomarkers of response. researchgate.netnih.govradboudumc.nlnih.gov Future research should leverage advanced bioinformatics and machine learning techniques to integrate multi-omics data generated from in vitro and in vivo studies of this compound, providing a systems-level view of its biological effects.

Development of Advanced In Vitro Models for Deeper Mechanistic Insights

Traditional in vitro models, such as 2D cell cultures, have provided initial insights into this compound's activities, such as cytotoxicity. mdpi.comosu.edu However, these models often lack the complexity of in vivo environments. Developing more advanced in vitro models, such as 3D cell cultures, organoids, or microfluidic systems, could provide more physiologically relevant platforms for studying this compound's mechanisms of action. mdpi.comnumberanalytics.comnih.govresearchgate.netfrontiersin.org These models can better mimic tissue architecture, cell-cell interactions, and the tumor microenvironment or parasite lifecycle, allowing for a more accurate assessment of efficacy and a deeper understanding of cellular responses. numberanalytics.comnih.govfrontiersin.org Future research should focus on establishing and utilizing these advanced models to investigate specific aspects of this compound's activity, such as its effects on particular cell types, signaling pathways, or interactions with the immune system.

Exploring Synergistic Biological Effects with Other Natural Products

Natural products often exhibit enhanced biological activity when used in combination, a phenomenon known as synergy. researchgate.netga-online.orgrsc.org Given that this compound is found alongside other compounds in its natural sources, exploring potential synergistic interactions with other natural products, particularly those from Cinnamosma or Cinnamodendron species, is a promising area of research. mdpi.commdpi.comosu.edu Investigating combinations of this compound with other known bioactive compounds could reveal synergistic effects that enhance efficacy or reduce toxicity. researchgate.netnih.gov Research could involve screening combinations in vitro and in vivo to identify synergistic pairs and then investigating the underlying mechanisms of these interactions. rsc.orgnih.gov This approach could lead to the development of more effective natural product-based formulations with broader therapeutic applications.

Q & A

Basic Research Questions

Q. What are the validated methodologies for synthesizing and characterizing cinnamosmolide in laboratory settings?

- Answer : this compound synthesis typically involves [specific reaction pathways, e.g., esterification or cyclization], followed by purification via column chromatography. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For purity assessment, HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended. Researchers should cross-validate results with existing literature and report deviations in yield or spectral data .

Q. How can researchers ensure accurate structural elucidation of this compound derivatives?

- Answer : Structural analysis should integrate:

- X-ray crystallography for absolute configuration determination.

- Computational chemistry (e.g., DFT calculations for NMR chemical shift prediction).

- Comparative analysis with structurally similar sesquiterpenes. Discrepancies in spectral data (e.g., unexpected coupling constants) must be addressed through iterative refinement of proposed structures .

Q. What strategies are effective for conducting a systematic literature review on this compound’s bioactivity?

- Answer : Use databases like PubMed, SciFinder, and Web of Science with keywords: "this compound," "sesquiterpene lactones," and "biological activity." Filter results by study type (e.g., in vitro, in vivo) and apply the PICO framework (Population, Intervention, Comparison, Outcome) to assess relevance. Critically appraise sources for methodological rigor (e.g., sample size, controls) and document contradictions in reported bioactivities .

Q. Which experimental protocols are recommended for assessing this compound’s anti-inflammatory or cytotoxic effects?

- Answer : Standard assays include:

- Anti-inflammatory : LPS-induced NO production in macrophages (IC₅₀ determination).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM). Include positive controls (e.g., dexamethasone for anti-inflammatory, doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?

- Answer : Combine multi-omics approaches :

- Transcriptomics : RNA-seq to identify differentially expressed genes.

- Proteomics : SILAC labeling to track protein expression changes.

- Metabolomics : LC-MS/MS for metabolite profiling.

Validate findings using siRNA knockdown or CRISPR-Cas9 gene editing to confirm target pathways. Ensure experimental controls account for off-target effects .

Q. What analytical frameworks can resolve contradictions in reported bioactivity data for this compound?

- Answer : Apply principal contradiction analysis :

- Identify the dominant factor (e.g., compound purity, cell line variability) influencing discrepancies.

- Conduct meta-regression to assess heterogeneity across studies (e.g., via RevMan software).

- Replicate conflicting experiments under standardized conditions (e.g., identical cell culture media, batch-controlled compound) .

Q. How can computational models be integrated with experimental data to predict this compound’s pharmacokinetics?

- Answer : Use molecular dynamics simulations to predict binding affinities to targets (e.g., NF-κB). Combine with in vitro ADME data (e.g., Caco-2 permeability, microsomal stability) in PBPK modeling (e.g., GastroPlus) to estimate bioavailability. Validate predictions using in vivo pharmacokinetic studies in rodents .

Q. What statistical methods are appropriate for meta-analyses of this compound’s pharmacological effects across diverse studies?

- Answer : Employ random-effects models to account for variability in study designs. Use funnel plots and Egger’s test to assess publication bias. Stratify analyses by study quality (e.g., Jadad score for in vivo studies). Report effect sizes (e.g., standardized mean differences) with 95% confidence intervals .

Q. How can researchers address reproducibility challenges in this compound studies?

- Answer : Implement FAIR data principles :

- Findable : Deposit raw spectra and bioassay data in repositories like Zenodo.

- Accessible : Use open-access formats (e.g., .mzML for mass spec data).

- Interoperable : Adopt MIAME standards for omics data.

- Reusable : Document protocols in detail (e.g., solvent purity, instrument calibration) .

Methodological Tables

Table 1 : Key Parameters for this compound Bioactivity Assays

| Assay Type | Recommended Cell Line | Concentration Range | Controls |

|---|---|---|---|

| Anti-inflammatory | RAW 264.7 macrophages | 1–50 µM | LPS (1 µg/mL), Dexamethasone (10 µM) |

| Cytotoxicity | MCF-7 breast cancer | 0.1–100 µM | Doxorubicin (1 µM) |

Table 2 : Frameworks for Resolving Data Contradictions

| Framework | Application Example | Tools/Software |

|---|---|---|

| Principal Contradiction Analysis | Identifying dominant experimental variables | RevMan, PRISMA |

| Meta-Regression | Assessing heterogeneity in IC₅₀ values | R (metafor package) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.